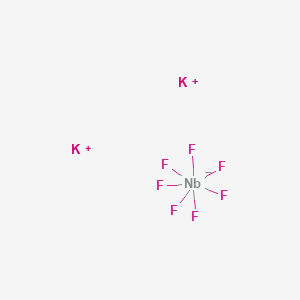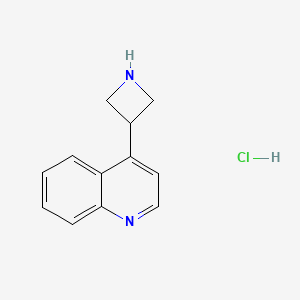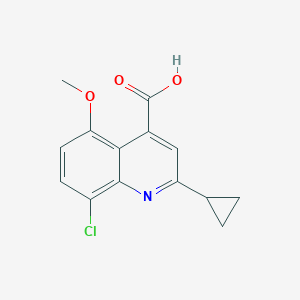![molecular formula C27H29N3O9S B13710239 [1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a spirocyclic system and multiple functional groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Formation of the ethoxy-oxoethyl group: This can be done through esterification or acylation reactions.
Attachment of the sulfonylpyrrolidine group: This step may involve sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
[1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate: can be compared with other spirocyclic compounds and sulfonylpyrrolidine derivatives. Similar compounds include:
- 6-Cyano-2,3-dihydro-α-methyl-5-oxospiro[1,3-dioxolane-2,1(5H)-indolizine]-7-acetic acid ethyl ester
- 2,3-Dihydro-7-methyl-5-oxo-spiro[1,3-dioxolane-2,1(5H)-indolizine]-6-carbonitrile
These compounds share structural similarities but may differ in their reactivity, stability, and specific applications, highlighting the uniqueness of [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate .
Properties
Molecular Formula |
C27H29N3O9S |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H29N3O9S/c1-3-36-26(33)23(19-15-22-27(37-13-14-38-27)10-12-29(22)24(31)20(19)16-28)39-25(32)21-5-4-11-30(21)40(34,35)18-8-6-17(2)7-9-18/h6-9,15,21,23H,3-5,10-14H2,1-2H3 |
InChI Key |
XEEKVQZYBCXAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)OC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)




![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)



